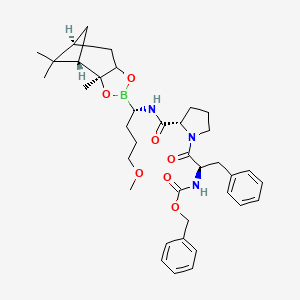

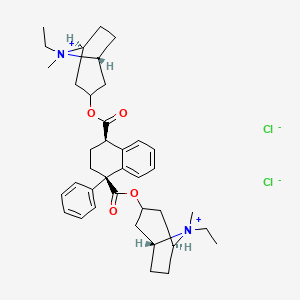

C38H52Cl2N2O4

Vue d'ensemble

Description

C38H52Cl2N2O4 is a chemical compound that belongs to the class of opioids. It is also known as fentanyl, which is a potent synthetic opioid that is used as a pain reliever and anesthetic. Fentanyl is a highly addictive drug that can cause serious health problems when misused. However, in recent years, researchers have been exploring the potential of fentanyl in scientific research applications.

Applications De Recherche Scientifique

1. Corrosion Inhibition in Carbon Steel

Macrocyclic polyether compounds containing a 1,3,4-thiadiazole moiety have been studied for their effectiveness in inhibiting the corrosion of C38 carbon steel in sulfuric acid medium. The compounds showed increased corrosion protection efficiency with higher concentrations, and their adsorption on the steel surface was in accordance with the Langmuir adsorption isotherm. Quantum chemical studies provided insights into the inhibitive action of these compounds, revealing a correlation between inhibition efficiency and their structure (Bentiss et al., 2009).

2. Development of Novel Materials

Research on novel materials, such as inorganic nanoparticles, is crucial for advancements in various industries, including electronics. Discoveries in new semiconducting materials have led to significant technological developments, transitioning from vacuum tubes to diodes, transistors, and miniature chips. This progression underscores the synergy between scientific discovery and technological innovation (Cushing et al., 2004).

3. Nanoparticle Catalysis

The study of atomically precise gold nanoclusters, such as Au38, has revealed the significant role of protecting ligands in catalysis. These nanoclusters, when supported on TiO2, demonstrated varying catalytic performance based on the type of protecting ligand, indicating that ligand modification can modulate catalytic activity in gold nanoclusters (Wan et al., 2017).

4. Computational Investigations in Chemistry

Computational studies on metalloborofullerenes involving different metal atoms and boron cages (e.g., B28 and B38) have been conducted to explore their structures, stabilities, and electronic properties. These studies are valuable for identifying promising targets for experimental applications in various fields, including material science (Xu et al., 2016).

5. Luminescent Carbon Dot Research

Research on luminescent carbon dots, particularly those formed by assembling luminescent aromatic hydrocarbons on DNA scaffolds, has expanded the range of emission properties achievable in water with all-hydrocarbon chromophores. These compounds have potential applications in multispectral cell imaging, demonstrating the interplay of nanotechnology and biology (Chan et al., 2017).

6. Atomically Precise Clusters in Material Science

The study of atomically precise clusters of noble metals, like Au38(SR)24, has revealed their unique properties different from nanoparticles. These clusters exhibit distinct optical absorption and emission features, luminescence, and catalytic properties. Research in this area is crucial for understanding the material science of such systems and their potential applications in various fields (Chakraborty & Pradeep, 2017).

Propriétés

IUPAC Name |

bis[(1R,5S)-8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N2O4.2ClH/c1-5-39(3)27-16-17-28(39)23-31(22-27)43-36(41)34-20-21-38(26-12-8-7-9-13-26,35-15-11-10-14-33(34)35)37(42)44-32-24-29-18-19-30(25-32)40(29,4)6-2;;/h7-15,27-32,34H,5-6,16-25H2,1-4H3;2*1H/q+2;;/p-2/t27-,28+,29-,30+,31?,32?,34-,38-,39?,40?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWIBMJBDHQVMC-YJCPTFRPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)[N+]7(C)CC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)[N+]7(C)CC)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201349025 | |

| Record name | beta-belladonnine dichloroethylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201349025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 52993986 | |

CAS RN |

191355-47-2 | |

| Record name | beta-belladonnine dichloroethylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201349025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)